P2X1 Antagonistic Potency: Methyl vs. Chloro Substitution
In a cell-based assay measuring inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably expressing human P2X1 receptors, N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide displayed an IC50 of 655 nM [1]. Under identical conditions, the 5-chloro analog N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354, compound 1) showed an IC50 of 19.2 nM, and the 4-chloro analog (compound 14) gave an IC50 of 23.1 nM [2]. The 3-methyl substitution thus reduced potency by approximately 34-fold relative to the 5-chloro lead, yet the compound retains sub-micromolar activity and lacks the halogen present in the more potent leads [2].
| Evidence Dimension | P2X1 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 655 nM |
| Comparator Or Baseline | N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354): IC50 = 19.2 nM; N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide (compound 14): IC50 = 23.1 nM |
| Quantified Difference | 34-fold less potent than the 5-chloro analog; 28-fold less potent than the 4-chloro analog |
| Conditions | 1321N1 astrocytoma cells stably transfected with human P2X1 receptor; ATP-induced calcium influx assay |
Why This Matters
The methyl-for-chloro swap modulates potency while eliminating a halogen atom, which may improve metabolic stability, reduce off-target polypharmacology, and provide a distinct intellectual property position—factors critical in lead optimization and procurement decisions.
- [1] MolBiC Bioactivity Record IT0504816: N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide vs. P2X purinoceptor 1 in 1321N1 cells. IDRB Lab, accessed 2026. View Source
- [2] Tian, M., Abdelrahman, A., Baqi, Y., Fuentes, E., Azazna, D., Spanier, C., ... & Müller, C. E. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(11), 6165-6186. View Source
